molecular formula C21H21FN4O2 B2769838 1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea CAS No. 894019-35-3

1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea

Cat. No.: B2769838
CAS No.: 894019-35-3
M. Wt: 380.423
InChI Key: MROBEQGTWGDNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea is a synthetic organic compound classified as a urea derivative. This complex molecule is characterized by a pyrrolidinone ring, a 4-fluorophenyl group, and a (2-methyl-1H-indol-5-yl)methyl urea moiety. Urea derivatives are a significant class of compounds in medicinal chemistry research due to their potential to modulate biological targets. The specific stereochemistry and substitution patterns on the pyrrolidinone and indole rings are critical for the compound's binding affinity and specificity. This product is intended for research and development purposes in a controlled laboratory environment only. It is not manufactured for use in human or veterinary therapeutic applications. Handling should only be performed by qualified professionals with a thorough understanding of safe laboratory practices for chemical substances.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methyl-1H-indol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-13-8-15-9-14(2-7-19(15)24-13)11-23-21(28)25-17-10-20(27)26(12-17)18-5-3-16(22)4-6-18/h2-9,17,24H,10-12H2,1H3,(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROBEQGTWGDNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea is a complex synthetic organic compound with potential pharmacological applications. Its unique structure incorporates a pyrrolidinone moiety and an indole derivative, suggesting a multifaceted mechanism of action that could interact with various biological targets. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21F2N2OC_{20}H_{21}F_{2}N_{2}O, with a molecular weight of approximately 359.38 g/mol. The compound features distinct functional groups that may influence its biological activity, including:

  • Fluorophenyl group : Enhances lipophilicity and potential receptor binding.
  • Pyrrolidinone ring : May interact with various enzymes or receptors.
  • Indole derivative : Known for diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.
  • Receptor Modulation : It could bind to various receptors, influencing signaling pathways associated with inflammation, pain, and potentially cancer.
  • Cellular Uptake : The lipophilic nature of the fluorophenyl group may enhance the compound's ability to cross cellular membranes, facilitating its interaction with intracellular targets.

Biological Activity Studies

Preliminary studies have indicated significant biological activities for this compound:

Anticancer Activity

Research has shown that derivatives similar in structure exhibit notable anticancer properties. For instance, compounds with similar indole structures have been reported to inhibit tumor growth in various cancer cell lines, including breast and colon cancer models. The mechanism often involves apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The presence of the pyrrolidinone ring suggests potential anti-inflammatory properties. Compounds with similar scaffolds have demonstrated efficacy in reducing pro-inflammatory cytokines and mediating pain relief in preclinical models.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

StudyCompoundFindings
1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(1,3-thiazol-2-yl)piperidine-4-carboxamideExhibited significant inhibition of specific enzymes related to inflammation and pain pathways.
N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamideDemonstrated modulation of multiple molecular targets with potential applications in cancer therapy.
3-Chloroindole derivativesShowed high affinity for serotonin receptors, indicating potential neuroprotective effects.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Likely well absorbed due to its lipophilic characteristics.
  • Distribution : Expected to distribute widely in body tissues.
  • Metabolism : Predominantly metabolized by liver enzymes, which may affect its bioavailability.
  • Excretion : Primarily excreted through urine, necessitating monitoring for renal function during therapeutic use.

Comparison with Similar Compounds

Pyrrolidinone-Urea Derivatives

  • 1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea ():
    • Key Features : Incorporates a phenyl-oxadiazole group and a trifluoromethylphenyl urea.
    • Comparison : Unlike the target compound, this analog replaces the indolemethyl group with a phenyl-oxadiazole, which may enhance π-π stacking interactions. The trifluoromethyl group improves lipophilicity and metabolic resistance.
    • Application : Likely investigated for enzyme inhibition (e.g., FAAH-1) due to urea’s role in binding catalytic sites .

Indole-Containing Compounds

  • (1-(4-Chlorobenzyl)-3-(2-(2-methoxypyridin-4-ylamino)-2-oxoacetyl)-2-methyl-1H-indol-5-yl)methyl acetate (): Key Features: Features a 2-methylindole core with a methoxypyridinyl-acetyl substituent. Comparison: The indolemethyl group is retained, but the urea linker is absent. Instead, an acetylated side chain and pyridinyl moiety suggest targeting kinases or hydrolases.

Fluorophenyl-Containing Compounds

Pesticides with Fluorophenyl Moieties

  • Epoxiconazole (): Structure: Contains a 4-fluorophenyl group linked to a triazole ring. Comparison: Shares the 4-fluorophenyl group but lacks the pyrrolidinone-urea scaffold. The triazole ring is typical in antifungal agents. Application: Broad-spectrum pesticide targeting fungal cytochrome P450 enzymes .

Fluorophenyl in Medicinal Chemistry

  • 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (): Key Features: Combines 4-fluorophenyl with a dihydroisobenzofuran core. Comparison: The fluorophenyl group enhances binding to aromatic pockets, but the absence of urea or indole limits direct functional overlap.

Pharmacological Targets and Mechanisms

Compound Core Structure Key Substituents Putative Target/Application Reference
Target Compound Pyrrolidinone-urea 4-Fluorophenyl, 2-methylindolemethyl Hypothetical: Enzyme inhibition (e.g., FAAH-1, kinases) N/A
Analog Pyrrolidinone-urea Phenyl-oxadiazole, trifluoromethylphenyl FAAH-1 or similar hydrolases
Metabolite Indole-acetyl Methoxypyridinyl, 4-chlorobenzyl FAAH-1 inhibitor
Epoxiconazole Triazole-epoxide 4-Fluorophenyl, chlorophenyl Fungal cytochrome P450

Q & A

Basic: What synthetic routes are recommended for preparing 1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea, and how can purity be ensured?

The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the pyrrolidinone core via cyclization of substituted γ-aminobutyric acid derivatives under acidic or basic conditions.
  • Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or coupling reactions.
  • Step 3 : Urea linkage formation between the pyrrolidinone intermediate and the 2-methylindole moiety using carbodiimide coupling agents (e.g., EDC/HOBt).
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for ≥95% purity .
  • Quality Control : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .

Basic: How is the structural identity of this compound confirmed in academic research?

Key characterization methods include:

  • NMR Spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for indole protons, δ 2.5–3.5 ppm for pyrrolidinone methylene groups) and ¹³C NMR (carbonyl peak at ~170 ppm for the lactam) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak at m/z 400.8 (C₁₉H₂₀ClN₃O₃) .
  • X-ray Crystallography (if applicable): Resolve stereochemistry and confirm bond angles, as demonstrated for structurally similar urea derivatives .

Basic: What initial biological screening assays are appropriate for this compound?

  • Enzyme Inhibition : Test against kinases (e.g., JAK/STAT) or proteases using fluorescence-based activity assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors due to the indole moiety) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Modification Strategies :
    • Pyrrolidinone Ring : Replace 4-fluorophenyl with 3-fluorophenyl or chlorophenyl to assess electronic effects on bioactivity .
    • Indole Substituents : Compare 2-methyl vs. 2-ethyl or 5-methoxyindole derivatives to study steric/electronic impacts .
  • Assay Design : Parallel synthesis of analogs followed by in vitro screening (e.g., IC₅₀ in kinase assays) and computational docking (AutoDock Vina) to predict binding modes .

Advanced: What experimental approaches resolve contradictions in biological activity data across studies?

  • Reproducibility Checks : Validate assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests).
  • Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays yield inconsistent IC₅₀ values .
  • Metabolite Analysis : Use LC-MS to rule out degradation products interfering with activity .

Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?

  • LogP Optimization : Reduce LogP (calculated 2.5) via introduction of polar groups (e.g., hydroxyl or amine) to improve solubility while maintaining permeability .
  • Metabolic Stability : Predict CYP450 metabolism sites (e.g., indole methyl group) using Schrödinger’s ADMET Predictor. Modify susceptible moieties to block oxidation .

Advanced: What strategies address poor solubility in in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions (lecithin-based) to enhance bioavailability .
  • Prodrug Design : Introduce phosphate esters at the urea NH group for pH-dependent release in target tissues .

Advanced: How can crystallography and spectroscopy resolve discrepancies in proposed reaction intermediates?

  • In Situ Monitoring : Use FTIR to track carbonyl (C=O) formation during lactamization.
  • X-ray Analysis : Compare crystal structures of intermediates (e.g., pyrrolidinone vs. urea precursors) to confirm regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.